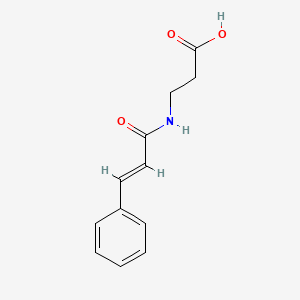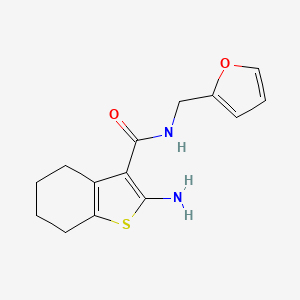![molecular formula C19H15ClO5 B2636901 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate CAS No. 379240-90-1](/img/structure/B2636901.png)
3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate” is a complex organic molecule that contains several functional groups, including an ethoxycarbonyl group, a methyl group, a furan ring, and a chlorobenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the furan ring and the benzene ring. The presence of the ethoxycarbonyl group and the chlorobenzoate group would likely have significant effects on the molecule’s overall shape and reactivity .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxycarbonyl group could increase its solubility in polar solvents, while the chlorobenzoate group could enhance its reactivity .Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activities
A series of compounds, including those with structural similarities to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate, have been evaluated for their anticancer and antiangiogenic properties. For instance, compounds characterized by the presence of a 2-methoxycarbonyl group alongside other substituents on the benzofuran skeleton showed significant antiproliferative activity against cancer cells. One such compound, with potent in vitro and in vivo efficacy, bound to the colchicine site of tubulin, induced apoptosis, and disrupted vascular structures, demonstrating its potential as a therapeutic agent against cancer (Romagnoli et al., 2015).
Photochromic Properties
Research into heterocyclic compounds like this compound has led to the synthesis of fulgides and fulgimides with notable photochromic properties. These compounds exhibit high stability against photodegradation and possess fluorescent properties when exposed to specific light conditions, opening avenues for their application in materials science and molecular engineering (Rybalkin et al., 2014).
Cometabolism and Environmental Bioremediation
Studies on the cometabolism of similar benzofuran derivatives by specific bacterial strains highlight the potential of these compounds in environmental bioremediation. For example, certain Pseudomonas strains have been shown to co-oxidize methylbenzoates, producing compounds that could be harnessed for the degradation of aromatic pollutants, contributing to the detoxification of contaminated environments (Knackmuss et al., 1976).
Advanced Organic Synthesis Techniques
Research into the synthesis of pyrrole derivatives from furan compounds, including those structurally related to this compound, showcases advanced organic synthesis techniques. These studies provide insights into novel reaction pathways and mechanisms, contributing to the development of new synthetic methodologies in organic chemistry (Moreno‐Vargas et al., 1998).
Glycosidase Inhibition
Furan C-nucleosides, including derivatives of benzofuran compounds, have been synthesized and evaluated as glycosidase inhibitors. These compounds, with modifications at the sugar ring, exhibit moderate inhibitory activity against specific enzymes, suggesting their potential utility in the development of therapeutic agents for diseases related to glycosidase malfunction (Ulgar et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHLCHMMVVPZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)
![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)
![N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2636830.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)
